Cas no 85452-41-1 (Cyclopropanecarboxylic acid, 1-[[(phenylmethoxy)carbonyl]amino]-,ethyl ester)

Cyclopropanecarboxylic acid, 1-[[(phenylmethoxy)carbonyl]amino]-,ethyl ester structure
85452-41-1 structure
商品名:Cyclopropanecarboxylic acid, 1-[[(phenylmethoxy)carbonyl]amino]-,ethyl ester
CAS番号:85452-41-1
MF:C14H17NO4
メガワット:263.28908
CID:664272
PubChem ID:13134749

Cyclopropanecarboxylic acid, 1-[[(phenylmethoxy)carbonyl]amino]-,ethyl ester 化学的及び物理的性質

名前と識別子

    • Cyclopropanecarboxylic acid, 1-[[(phenylmethoxy)carbonyl]amino]-,ethyl ester
    • ethyl 1-(phenylmethoxycarbonylamino)cyclopropane-1-carboxylate
    • ETHYL 1-(((BENZYLOXY)CARBONYL)AMINO)CYCLOPROPANECARBOXYLATE
    • SCHEMBL2913795
    • Ethyl 1-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate
    • AJUPMRQSAXINLZ-UHFFFAOYSA-N
    • 85452-41-1
    • DTXSID80520993
    • ethyl 1-(benzyloxycarbonylamino)cyclopropanecarboxylate
    • ETHYL1-(((BENZYLOXY)CARBONYL)AMINO)CYCLOPROPANECARBOXYLATE
    • DB-119066
    • MDL: MFCD22418431
    • インチ: InChI=1S/C14H17NO4/c1-2-18-12(16)14(8-9-14)15-13(17)19-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,15,17)
    • InChIKey: AJUPMRQSAXINLZ-UHFFFAOYSA-N
    • ほほえんだ: CCOC(C1(NC(OCC2=CC=CC=C2)=O)CC1)=O

計算された属性

  • せいみつぶんしりょう: 263.11575802g/mol
  • どういたいしつりょう: 263.11575802g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 19
  • 回転可能化学結合数: 8
  • 複雑さ: 332
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 64.6Ų

Cyclopropanecarboxylic acid, 1-[[(phenylmethoxy)carbonyl]amino]-,ethyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1769765-1g
Ethyl 1-(((benzyloxy)carbonyl)amino)cyclopropanecarboxylate
85452-41-1 98%
1g
¥4888.00 2024-07-28
Chemenu
CM323078-1g
Ethyl 1-(((benzyloxy)carbonyl)amino)cyclopropanecarboxylate
85452-41-1 95%
1g
$462 2023-02-17
Chemenu
CM323078-1g
Ethyl 1-(((benzyloxy)carbonyl)amino)cyclopropanecarboxylate
85452-41-1 95%
1g
$462 2021-06-15
1PlusChem
1P00GLFK-100mg
Cyclopropanecarboxylic acid, 1-[[(phenylMethoxy)carbonyl]aMino]-, ethyl ester
85452-41-1 95%
100mg
$128.00 2024-04-21
Alichem
A019142490-1g
Ethyl 1-(((benzyloxy)carbonyl)amino)cyclopropanecarboxylate
85452-41-1 95%
1g
$505.37 2023-08-31
Alichem
A019142490-250mg
Ethyl 1-(((benzyloxy)carbonyl)amino)cyclopropanecarboxylate
85452-41-1 95%
250mg
$214.24 2023-08-31
1PlusChem
1P00GLFK-250mg
Cyclopropanecarboxylic acid, 1-[[(phenylMethoxy)carbonyl]aMino]-, ethyl ester
85452-41-1 95%
250mg
$215.00 2024-04-21
Crysdot LLC
CD12023920-1g
Ethyl 1-(((benzyloxy)carbonyl)amino)cyclopropanecarboxylate
85452-41-1 95+%
1g
$489 2024-07-24

Cyclopropanecarboxylic acid, 1-[[(phenylmethoxy)carbonyl]amino]-,ethyl ester 関連文献

Cyclopropanecarboxylic acid, 1-[[(phenylmethoxy)carbonyl]amino]-,ethyl esterに関する追加情報

Recent Advances in the Study of Cyclopropanecarboxylic acid, 1-[[(phenylmethoxy)carbonyl]amino]-,ethyl ester (CAS: 85452-41-1)

The compound Cyclopropanecarboxylic acid, 1-[[(phenylmethoxy)carbonyl]amino]-,ethyl ester (CAS: 85452-41-1) has recently gained significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to provide an overview of the latest scientific developments surrounding this molecule, focusing on its synthesis, biological activity, and potential applications in drug discovery.

Recent studies have demonstrated that this cyclopropane derivative serves as a valuable building block in the synthesis of more complex bioactive molecules. The presence of both the cyclopropane ring and the carbamate-protected amino group makes it particularly useful for the development of constrained peptide mimetics and small molecule inhibitors. A 2023 study published in the Journal of Medicinal Chemistry highlighted its application in the synthesis of novel protease inhibitors with improved metabolic stability.

Significant progress has been made in understanding the compound's mechanism of action at the molecular level. Structural analysis using X-ray crystallography and NMR spectroscopy has revealed that the cyclopropane ring induces significant conformational constraints when incorporated into larger molecular frameworks. This property has been exploited in the design of selective kinase inhibitors, as demonstrated in recent work from the Scripps Research Institute.

From a synthetic chemistry perspective, new methodologies have been developed for the efficient production of this compound and its derivatives. A 2024 paper in Organic Letters described an improved synthetic route that achieves higher yields and better enantioselectivity, addressing previous challenges in large-scale production. These advancements are particularly important as pharmaceutical companies show increasing interest in this scaffold for drug development programs.

Emerging research suggests potential therapeutic applications in several disease areas. Preliminary in vitro studies indicate that derivatives of this compound show promising activity against certain cancer cell lines, particularly those resistant to conventional therapies. Additionally, its unique structural properties make it a candidate for the development of novel antibiotics, with recent studies showing activity against Gram-positive bacterial strains.

While the current research landscape is promising, several challenges remain to be addressed. The compound's metabolic stability and pharmacokinetic properties require further optimization for therapeutic applications. Ongoing structure-activity relationship studies aim to identify modifications that could improve these characteristics while maintaining the desired biological activity.

In conclusion, Cyclopropanecarboxylic acid, 1-[[(phenylmethoxy)carbonyl]amino]-,ethyl ester represents a versatile scaffold with significant potential in medicinal chemistry. The recent advances in its synthesis and application underscore its value as a building block for drug discovery. Future research directions will likely focus on expanding its therapeutic applications and addressing current limitations through rational drug design approaches.

おすすめ記事

推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.